molecular formula C2H5FO B046154 2-Fluoroethanol CAS No. 371-62-0

2-Fluoroethanol

Cat. No.: B046154
CAS No.: 371-62-0
M. Wt: 64.06 g/mol
InChI Key: GGDYAKVUZMZKRV-UHFFFAOYSA-N
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Description

2-Fluoroethanol (C₂H₅FO, CAS 371-62-0) is a fluorinated alcohol with a molecular weight of 64.0589 g/mol . It is characterized by the substitution of a fluorine atom at the β-position of ethanol, significantly altering its chemical and physical properties compared to non-fluorinated analogs. The compound exhibits a pKa of 12.4, markedly lower than ethanol (pKa 15.9), due to the electron-withdrawing effect of fluorine, which stabilizes the conjugate base . Its IUPAC InChIKey (GGDYAKVUZMZKRV-UHFFFAOYSA-N) and structural data confirm its role as a versatile intermediate in pharmaceuticals, agrochemicals, and positron emission tomography (PET) tracer synthesis . However, its toxicity—metabolized to fluoroacetic acid, a potent inhibitor of the citric acid cycle—requires stringent safety protocols during handling .

Preparation Methods

Radiolabeling Byproduct Synthesis Pathway

The most extensively characterized method in recent literature involves 2-fluoroethanol generation during [¹⁸F]FEtOTs production for positron emission tomography (PET) tracers .

Reaction Mechanism and Byproduct Formation

The synthesis of [¹⁸F]FEtOTs from 1,2-ethylene ditosylate precursor proceeds through nucleophilic fluorination:

C2H4(OTs)2+K[18F]TsO18FC2H4OTs+KOTs\text{C}2\text{H}4(\text{OTs})2 + \text{K}[^{18}\text{F}] \rightarrow \text{TsO}-^{18}\text{F}-\text{C}2\text{H}_4-\text{OTs} + \text{KOTs}

Under elevated temperatures (70–130°C), competing elimination and hydrolysis reactions produce:

  • 2-[¹⁸F]Fluoroethanol ([¹⁸F]FEOH) via hydrolysis:

    TsO18FC2H4OTs+H2OHOC2H418F+2TsOH\text{TsO}-^{18}\text{F}-\text{C}_2\text{H}_4-\text{OTs} + \text{H}_2\text{O} \rightarrow \text{HO}-\text{C}_2\text{H}_4-^{18}\text{F} + 2\text{TsOH}
  • [¹⁸F]Vinyl fluoride ([¹⁸F]VF) through β-elimination:

    TsO18FC2H4OTsCH2=18FCH2OTs+TsOH\text{TsO}-^{18}\text{F}-\text{C}_2\text{H}_4-\text{OTs} \rightarrow \text{CH}_2=^{18}\text{F}-\text{CH}_2\text{OTs} + \text{TsOH}

Optimization of Byproduct Yields

A rotatable central composite design (RCCD) study quantified the impact of reaction parameters on this compound production :

Temperature (°C)Time (min)[¹⁸F]FEOH Yield (%)[¹⁸F]VF Yield (%)
7031.02.0
10094.212.5
1301511.028.0

Key findings:

  • Temperature dependence : this compound yield increases exponentially above 100°C (Q₁₀ = 2.3)

  • Time dependence : Prolonged reaction durations (>10 min) favor hydrolysis pathways over elimination

  • Base effects : Molar ratios of K₂CO₃:K222.2 > 1:2 suppress byproduct formation through improved fluoride activation

Industrial Precursor Utilization

Chinese patent CN104496825A reveals this compound's role in synthesizing 2-fluoroethylamine hydrochloride, a key pharmaceutical intermediate .

Process Overview

The 7-step sequence employs this compound as the fluorine source:

  • Tosylation : this compound + TsCl → 2-fluoroethyl tosylate

  • Phthalimide substitution : Tosylate + potassium phthalimide → N-(2-fluoroethyl)phthalimide

  • Hydrazinolysis : Phthalimide intermediate → 2-fluoroethylamine

Critical process parameters:

  • Tosylation : 90–120°C reflux for 5–11 hours

  • Distillation : 10–20 mmHg vacuum at 135–142°C for solvent recovery

  • Crystallization : Ethanol recrystallization at 5–20°C overnight

Analytical Characterization

Headspace GC-MS Identification

This compound detection in reaction mixtures uses:

  • Column : DB-624 UI (30 m × 0.32 mm × 1.8 μm)

  • Detection :

    • m/z 31 : CH₂OH⁺ fragment

    • m/z 64 : Parent ion (C₂H₅OF⁺)

Radio-TLC Monitoring

Reaction progress tracked using silica gel 60 F₂₅₄ plates with ethyl acetate:hexane (3:7) mobile phase (Rf = 0.43 for this compound)

Process Comparison and Outlook

ParameterRadiolabeling Byproduct RouteIndustrial Precursor Route
Scale Microscale (nmoles)Multigram
Purity 95–98% (HPLC)99% (recrystallized)
Key Challenge Byproduct separationTosyl chloride handling
Yield Optimizer Time-temperature profilesSolvent recovery efficiency

Emerging opportunities include:

  • Flow chemistry : Continuous processing to minimize thermal degradation

  • Biocatalytic routes : Fluorinase-mediated synthesis for stereochemical control

Chemical Reactions Analysis

2-Fluoroethanol undergoes various chemical reactions:

Common Reagents and Conditions:

    Bases: Used in dehydrofluorination reactions.

    Trifluoromethanesulfonic Anhydride: Used for the formation of triflate esters.

Major Products:

    Acetaldehyde: Formed through dehydrofluorination.

    Triflate Ester: Formed through reaction with trifluoromethanesulfonic anhydride.

Scientific Research Applications

Scientific Research Applications

1. Radiotracer Development

One of the most significant applications of 2-fluoroethanol is in the field of Positron Emission Tomography (PET). The compound is used as a precursor for the synthesis of radiotracers that contain the fluorine-18 isotope. For instance, 2-[^18F]fluoroethanol has been utilized to create fluoroethyl-l-tyrosine and other PET tracers, which are essential for imaging and diagnosing various diseases, including cancer .

A study demonstrated an efficient one-step method for preparing 2-[^18F]fluoroethanol, achieving high yields (>85%) and successful application in biodistribution studies on mice. The results indicated significant organ uptake, highlighting its potential in medical imaging .

2. Organic Synthesis

In organic chemistry, this compound serves as a valuable nucleophile for synthesizing various compounds. It can react with trifluoromethanesulfonic anhydride to produce triflate esters, which are important intermediates in organic synthesis . Furthermore, it undergoes dehydrofluorination in basic solutions to yield acetaldehyde, showcasing its reactivity that can be exploited for synthetic purposes.

3. Spectroscopic Studies

The molecular structure and conformational dynamics of this compound have been extensively studied using techniques like infrared spectroscopy and microwave spectroscopy. These studies provide insights into the compound's rotational isomerism and hydrogen bonding interactions, which are critical for understanding its behavior in different environments .

Toxicological Implications

While this compound has beneficial applications, it also poses toxicity risks. Historically used as a rodenticide and insecticide, it has been associated with severe health effects in humans and animals. Exposure can lead to symptoms such as epigastric distress and central nervous system effects like auditory hallucinations. The compound metabolizes to fluoroacetate, which is known for its toxicity by inhibiting aconitase in the TCA cycle .

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Radiotracer DevelopmentUsed as a precursor for PET imaging agentsHigh organ uptake; significant yields in synthesis
Organic SynthesisActs as a nucleophile for creating triflate estersReacts with trifluoromethanesulfonic anhydride
Spectroscopic StudiesAnalyzed using IR and microwave spectroscopyInsights into conformational dynamics
Toxicological StudiesInvestigated for health risks associated with exposureSymptoms include respiratory failure; metabolizes to toxic compounds

Comparison with Similar Compounds

Chemical Properties

  • Acidity: 2-Fluoroethanol’s acidity (pKa 12.4) exceeds that of ethanol (15.9) and 2-chloroethanol (14.3) but is less acidic than 2,2,2-trifluoroethanol (pKa ~9.5). Fluorine’s electronegativity enhances deprotonation, while multiple fluorine substitutions (e.g., in trifluoroethanol) amplify this effect .
  • Conformational Preferences: The gauche effect dominates in this compound due to intramolecular hydrogen bonding (O–H···F) and stereoelectronic stabilization. In contrast, 2-chloroethanol shows weaker gauche preference, as Cl is less electronegative and forms weaker hydrogen bonds .

Physical Properties

  • Compressibility: this compound is less compressible than 2,2-difluoroethanol (DFE) and 2,2,2-trifluoroethanol (TFE). At 298 K, DFE’s isothermal compressibility is ~1.5×10⁻⁴ bar⁻¹, while this compound’s is even lower, attributed to stronger hydrogen-bonding networks .
  • Lipophilicity: The logP of this compound (-0.36) is lower than 2-chloroethanol (0.29) but higher than TFE (-0.89). Fluorine’s hydrophobicity is counterbalanced by its polarity, reducing partitioning into nonpolar phases compared to bulkier halogens (Cl, Br) .

Toxicity and Metabolism

  • Mutagenicity: Unlike 2-bromoethanol and 2-iodoethanol, which exhibit potent DNA-modifying and mutagenic activity, this compound lacks demonstrable mutagenicity in E. coli assays. This is likely due to differences in metabolic activation pathways .
  • Metabolic Pathway: this compound is oxidized to fluoroacetaldehyde and subsequently to fluoroacetic acid, a lethal inhibitor of aconitase in the citric acid cycle. In contrast, 2-chloroethanol is metabolized to chloroacetaldehyde, which forms DNA adducts .

Research Findings and Implications

  • Hydrogen Bonding: Rotational spectroscopy shows this compound forms stronger O–H···F hydrogen bonds in water complexes compared to ethanol’s O–H···O interactions, influencing solvent behavior .
  • Nuclear Quantum Effects (NQEs) : Path integral simulations reveal NQEs reduce the energy barrier between gauche and anti conformers by 10–15%, enhancing conformational flexibility .
  • Synthetic Utility: Palladium-catalyzed C–O cross-coupling with this compound yields fluorinated ethers, though toxicity necessitates rigorous safety measures (e.g., gas masks, exhaust systems) .

Biological Activity

2-Fluoroethanol (C2H5FO), a fluorinated alcohol, has garnered attention in various fields due to its unique biological properties and potential applications. This article explores the biological activity of this compound, including its toxicological effects, biochemical interactions, and implications in pharmaceutical research.

This compound is characterized by the presence of a fluorine atom attached to the ethyl alcohol structure. Its molecular formula is C2H5FO, with a molecular weight of approximately 64.06 g/mol. The compound appears as a colorless liquid with a boiling point of 103 °C and a melting point of -26.5 °C. It is fully miscible in water and exhibits a density of 1.091 g/mL at 25 °C .

Toxicological Profile

Acute Toxicity

This compound is classified as highly toxic upon oral exposure. It can cause severe health effects, including respiratory distress, central nervous system depression, and potential liver damage. The compound is known to inhibit cholinesterase activity, which can lead to neurotoxic effects .

Chronic Effects

Long-term exposure to this compound has been associated with various adverse effects on liver function and metabolic processes. Studies indicate that it may induce the activity of microsomal enzymes in the liver, suggesting potential for hepatotoxicity .

Biochemical Interactions

Mechanism of Action

The biological activity of this compound can be attributed to its ability to form covalent bonds with biomolecules, particularly proteins involved in metabolic pathways. It has been shown to interact with cholinesterase enzymes, leading to the formation of phosphonyl-serine adducts that inhibit enzyme function .

Case Study: Enzyme Inhibition

In a study examining the inhibition of cholinesterase by organophosphate compounds, this compound was identified as a potent inhibitor. The compound's mechanism involves the formation of a stable adduct at the active site of the enzyme, effectively blocking its activity in vivo . This finding underscores its relevance in toxicology and pharmacology.

Applications in Research

Synthesis and Use in Drug Development

This compound is utilized in synthetic organic chemistry as a building block for fluorinated pharmaceuticals. Its ability to modify biological activity through fluorination makes it valuable in drug design . For instance, derivatives of this compound have been explored for their potential as anti-cancer agents and neuroprotective compounds due to their unique interactions with biological targets .

Environmental Impact

Despite its utility, the environmental implications of this compound use must be considered. Its classification as a hazardous substance necessitates careful handling and disposal to mitigate ecological risks .

Summary Table: Biological Activity Overview

Property Details
Molecular Formula C2H5FO
Molecular Weight 64.06 g/mol
Boiling Point 103 °C
Melting Point -26.5 °C
Toxicity Classification Acute Toxicity (Cholinesterase Inhibitor)
Biochemical Interaction Forms covalent bonds with proteins
Applications Drug development, synthetic organic chemistry

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Fluoroethanol relevant to its handling in laboratory settings?

  • Answer : this compound (C₂H₅FO, MW 64.06) is a flammable liquid with a boiling point of 102–104°C, melting point of −26.5°C, and a density of ~1.36 g/cm³ . It is stable under recommended storage conditions but decomposes in the presence of dilute acids, releasing toxic gases like CO and CO₂ . Its lipophilicity (log P) can be determined via NMR, with T₁ relaxation times of 4.589 sec (octanol) and 7.908 sec (water) .

Q. What safety precautions are recommended when handling this compound?

  • Answer : Use local exhaust ventilation and sealed systems to minimize inhalation risks. Personal protective equipment (PPE) includes gas masks (JIS T 8152), chemical-resistant gloves (JIS T 8116), and safety goggles . Avoid incompatible materials like strong oxidizers and static electricity . In case of fire, use water spray, CO₂, or foam, as thermal decomposition releases toxic vapors .

Q. What are the primary research applications of this compound in biochemical studies?

  • Answer : It serves as a fluorinated analog in mitochondrial respiration studies to investigate structural-activity relationships. For example, this compound (0.79 vol.%) does not inhibit state 3 respiration, unlike 2-chloroethanol, making it useful for probing metabolic pathways .

Advanced Research Questions

Q. How can researchers determine the lipophilicity (log P) of this compound experimentally?

  • Answer : A validated NMR method involves measuring T₁ relaxation times in octanol and water. For practical quantification, use pulse delays (D1) of 30 sec (octanol) and 60 sec (water) to ensure D1 > 5×T₁. This accounts for T₁ values of 4.589 sec (octanol) and 7.908 sec (water) .

Q. What experimental approaches can resolve contradictions in toxicity data between this compound and related haloethanols?

  • Answer : Comparative in vitro assays (e.g., mitochondrial respiration studies) can isolate structural effects. For instance, this compound’s lack of inhibition compared to 2-chloroethanol suggests fluorine’s electronegativity reduces reactivity. Pair these with molecular dynamics simulations to correlate substituent effects with toxicity .

Q. How should reaction conditions be optimized when using this compound as a substrate in acid-catalyzed reactions?

  • Answer : Avoid dilute acids to prevent decomposition. Monitor pH and temperature rigorously, and use buffered conditions. Analytical techniques like GC-MS can detect decomposition products (CO, CO₂) . Pre-test reaction stability via TGA/DSC to identify safe thermal ranges.

Q. What computational methods are employed to predict the stable conformations of this compound?

  • Answer : Density functional theory (DFT) and molecular dynamics simulations are used to analyze rotational barriers and intramolecular hydrogen bonding. The most stable conformation minimizes steric hindrance between the -OH and -F groups, as inferred from NMR and computational data .

Q. How can researchers address the lack of acute toxicity data for this compound in experimental design?

  • Answer : Apply read-across methodologies using structurally similar compounds (e.g., 2-chloroethanol) while accounting for fluorine’s unique electronegativity. Conduct in vitro cytotoxicity assays (e.g., MTT) and prioritize safety protocols per SDS guidelines (e.g., PPE, ventilation) .

Q. What analytical techniques are recommended for detecting hazardous decomposition products of this compound under thermal stress?

  • Answer : Use GC-MS to identify volatile decomposition products (CO, CO₂, halides) and FTIR for real-time gas analysis. Couple with thermogravimetric analysis (TGA) to correlate mass loss with decomposition events .

Properties

IUPAC Name

2-fluoroethanol
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InChI

InChI=1S/C2H5FO/c3-1-2-4/h4H,1-2H2
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InChI Key

GGDYAKVUZMZKRV-UHFFFAOYSA-N
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Canonical SMILES

C(CF)O
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Molecular Formula

C2H5FO
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DSSTOX Substance ID

DTXSID0059902
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Molecular Weight

64.06 g/mol
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Physical Description

Ethylene fluorohydrin appears as a liquid. Used as a rodenticide, insecticide and acaricide. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid; [CAMEO] Colorless liquid; [MSDSonline]
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Boiling Point

218.3 °F at 760 mmHg (EPA, 1998), 103.5 °C
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Flash Point

87.8 °F (EPA, 1998)
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Solubility

Miscible in ethanol, ethyl ether; very soluble in acetone, In water, miscible @ 20 °C
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Density

1.104 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1040 g/cu cm @ 20 °C
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Vapor Pressure

21.3 [mmHg], Vapor pressure: 21.25 mm Hg @ 25 °C
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CAS No.

371-62-0, 63919-01-7
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-15.61 °F (EPA, 1998), -26.4 °C
Record name ETHYLENE FLUOROHYDRIN
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4992
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYLENE FLUOROHYDRIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6389
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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